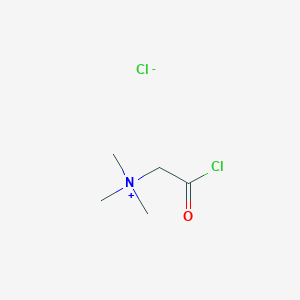

N-Chlorobetainyl chloride

Overview

Description

N-Chlorobetainyl chloride (N-CBCl) is an organochloride compound that is widely used in scientific research and in a variety of industrial applications. It is a colorless liquid that is soluble in both organic and aqueous solvents. N-CBCl is a versatile reagent that has been used in a variety of organic synthesis reactions, as well as in the synthesis of a range of pharmaceuticals and other compounds. It is also used as a catalyst in a variety of industrial processes.

Scientific Research Applications

Wastewater Treatment

N-Chlorobetainyl chloride: is utilized in the synthesis of cationic cellulose betainate , a high molecular-weight, water-soluble polyelectrolyte . This compound has shown promising results in water purification processes. When tested against commercial synthetic polyacrylamide and polyamine flocculants, one derivative of cellulose betainate exhibited performance equal to or better than the reference flocculant . This indicates its potential as a sustainable and biodegradable alternative for wastewater treatment.

Flocculation Agent

The derivatives of cellulose betainate synthesized using N-Chlorobetainyl chloride have demonstrated excellent floc strength in flocculation testing . This suggests their application as flocculation agents in the aggregation and precipitation of colloidal material from wastewater, providing a rapid solid-liquid separation for large quantities of wastewater.

Bio-based Polymer Research

N-Chlorobetainyl chloride: is instrumental in creating bio-based polymers like cellulose betainates, which offer a more environmentally friendly option compared to conventional synthetic polymers . The research into these polymers could lead to the development of new materials with a reduced environmental footprint.

Reactive Dissolution of Cellulose

In the field of cellulose chemistry, N-Chlorobetainyl chloride is used for the reactive dissolution of cellulose through acylation in pyridine . This process allows for the preparation of cellulose esters with a high degree of substitution, which are soluble in organic solvents and have improved thermal stability compared to original cellulose .

Synthesis of Cellulose Esters

The direct acylation of cellulose with N-Chlorobetainyl chloride in pyridine is a straightforward method to obtain long-chain aliphatic and aromatic cellulose esters . These esters show potential for various industrial applications due to their solubility and thermal properties.

Material Science

The cellulose esters synthesized using N-Chlorobetainyl chloride can be studied for their material properties, such as thermal transitions and surface morphology . This research can contribute to the development of new materials for use in a range of industries, from textiles to electronics.

Mechanism of Action

Target of Action

N-Chlorobetainyl chloride is a useful research chemical used in the quantification of Diacylglycerols (DAGs) via the introduction of a quaternary ammonium cation . This suggests that the primary targets of N-Chlorobetainyl chloride are Diacylglycerols, which are lipids that play a crucial role in cellular signaling .

Mode of Action

The interaction of N-Chlorobetainyl chloride with its targets involves the introduction of a quaternary ammonium cation to the Diacylglycerols . This process increases the signal intensity in electrospray mass spectrometry (ESI/MS), thereby aiding in the quantification of Diacylglycerols .

Biochemical Pathways

N-Chlorobetainyl chloride affects the biochemical pathway involving Diacylglycerols. By introducing a quaternary ammonium cation to the Diacylglycerols, N-Chlorobetainyl chloride alters the properties of these lipids, thereby affecting their role in cellular signaling . The downstream effects of this alteration would depend on the specific functions of the Diacylglycerols in the particular cellular context.

Pharmacokinetics

Given its use in research settings for the quantification of diacylglycerols, it can be inferred that n-chlorobetainyl chloride has properties that allow it to interact effectively with these lipids .

Result of Action

The primary result of the action of N-Chlorobetainyl chloride is the enhanced quantification of Diacylglycerols. By introducing a quaternary ammonium cation to these lipids, N-Chlorobetainyl chloride increases their signal intensity in electrospray mass spectrometry, thereby facilitating their quantification . This could provide valuable insights into the roles of Diacylglycerols in various cellular processes and disease states.

Action Environment

The action, efficacy, and stability of N-Chlorobetainyl chloride can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of N-Chlorobetainyl chloride, ultimately transforming it into hydrochloric acid . Therefore, it is crucial to handle and store N-Chlorobetainyl chloride in a dry environment to maintain its stability and effectiveness .

properties

IUPAC Name |

(2-chloro-2-oxoethyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClNO.ClH/c1-7(2,3)4-5(6)8;/h4H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGZDDHBCPLZEB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Chlorobetainyl chloride | |

CAS RN |

53684-57-4 | |

| Record name | N-Chlorobetainyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

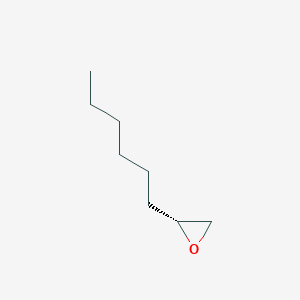

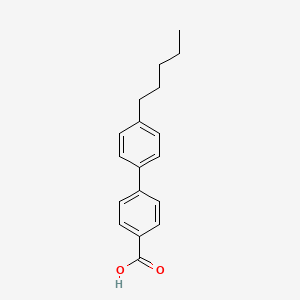

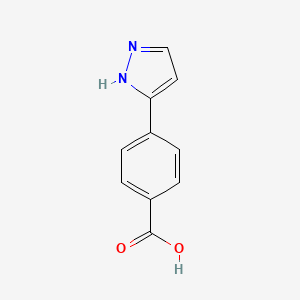

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes N-chlorobetainyl chloride useful in peptide synthesis?

A1: N-chlorobetainyl chloride serves as an effective activating agent for carboxylic acids, particularly in peptide synthesis. [] Its reactivity stems from the presence of the electrophilic chlorine atom, which facilitates the formation of an activated ester intermediate with carboxylic acids. This activated ester then readily undergoes nucleophilic attack by amines, such as the ω-amino group of an amino acid, enabling the formation of peptide bonds. This strategy allows for the incorporation of amphipathic betaine moieties into peptides. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1586798.png)